

# Dipivaloylmethane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dipivaloylmethane

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An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of **Dipivaloylmethane** for Researchers, Scientists, and Drug Development Professionals.

**Dipivaloylmethane**, systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a  $\beta$ -diketone that plays a significant role in coordination chemistry and organic synthesis. Its sterically hindered pivaloyl groups confer unique properties to its metal complexes, making it a valuable ligand in various applications, including catalysis and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a look into its primary applications.

## Core Properties of Dipivaloylmethane

**Dipivaloylmethane** is a stable, anhydrous reagent that can exist as a colorless to light yellow liquid or a solid, depending on the ambient temperature.<sup>[1]</sup> It is characterized by the chemical formula  $C_{11}H_{20}O_2$  and a molecular weight of approximately 184.28 g/mol.<sup>[1]</sup>

## Physicochemical Data

The key physical and chemical properties of **dipivaloylmethane** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	184.28 g/mol	[1][2]
CAS Number	1118-71-4	[1][2][3]
Appearance	Clear colorless to yellow liquid	[1][3]
Boiling Point	72-73 °C at 6 mmHg	
Density	~0.883 g/mL at 25 °C	
Refractive Index	~1.459 at 20 °C	
Flash Point	67 °C	[3]
Synonyms	2,2,6,6-Tetramethyl-3,5-heptanedione, DPM	[1]

## Keto-Enol Tautomerism

Like other  $\beta$ -dicarbonyl compounds, **dipivaloylmethane** exists as an equilibrium mixture of its keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. Gas-phase electron diffraction and quantum chemical calculations have shown that **dipivaloylmethane** exists almost entirely as the enol tautomer.[1]

**Caption:** Keto-enol tautomerism of **dipivaloylmethane**.

## Experimental Protocols: Synthesis of Dipivaloylmethane

The synthesis of **dipivaloylmethane** is most commonly achieved through a Claisen condensation reaction. Below are two detailed methodologies.

### Method 1: Claisen Condensation of Methyl Pivalate and Pinacolone

This method involves the base-catalyzed condensation of methyl pivalate with pinacolone (tert-butyl methyl ketone).

Materials:

- Methyl pivalate
- Pinacolone
- Sodium ethoxide (or another suitable base)
- Formamide (as solvent)
- Ethyl acetate (for washing)
- Nitric acid (for pH adjustment)
- Water

Procedure:

- Feeding: A mixture of methyl pivalate, sodium ethoxide, and formamide is prepared. The molar ratio of methyl pivalate to the base should be approximately 1:3. This mixture is stirred for 2.5 hours to ensure homogeneity.<sup>[1][2]</sup>
- Reaction: The resulting mixture is heated to 55 °C with continuous stirring. Pinacolone is then slowly added dropwise to the reaction vessel. The molar ratio of methyl pivalate to pinacolone should be 1:1. The reaction is allowed to proceed at atmospheric pressure for 8 to 48 hours.<sup>[1][2]</sup>
- Purification:
  - Upon completion, water is added to the reaction solution, and the mixture is stirred thoroughly.
  - The solution is washed several times with ethyl acetate to remove unreacted starting materials and byproducts.

- The pH of the aqueous layer is adjusted with nitric acid, followed by extraction with an organic solvent.
- The combined organic phases are concentrated under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure 2,2,6,6-tetramethyl-3,5-heptanedione.[\[1\]](#)

## Method 2: Condensation of Pivaloyl Chloride with the Enolate of Pinacolone

An improved and high-yield synthesis involves the reaction of a hindered acid chloride with a pre-formed enolate in a non-coordinating solvent.[\[4\]](#)[\[5\]](#)

Materials:

- Pinacolone
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
- Pivaloyl chloride
- Anhydrous, non-coordinating solvent (e.g., Tetrahydrofuran - THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pinacolone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA in THF to the stirred pinacolone solution and allow it to stir for 30-60 minutes to ensure complete enolate formation.

- Condensation: Still at -78 °C, add pivaloyl chloride dropwise to the enolate solution. The reaction is typically rapid. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup and Purification:
  - Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the solution is still cold.
  - Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
  - Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
  - Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  - The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford **dipivaloylmethane** in high yield (often around 90%).<sup>[4][5]</sup>

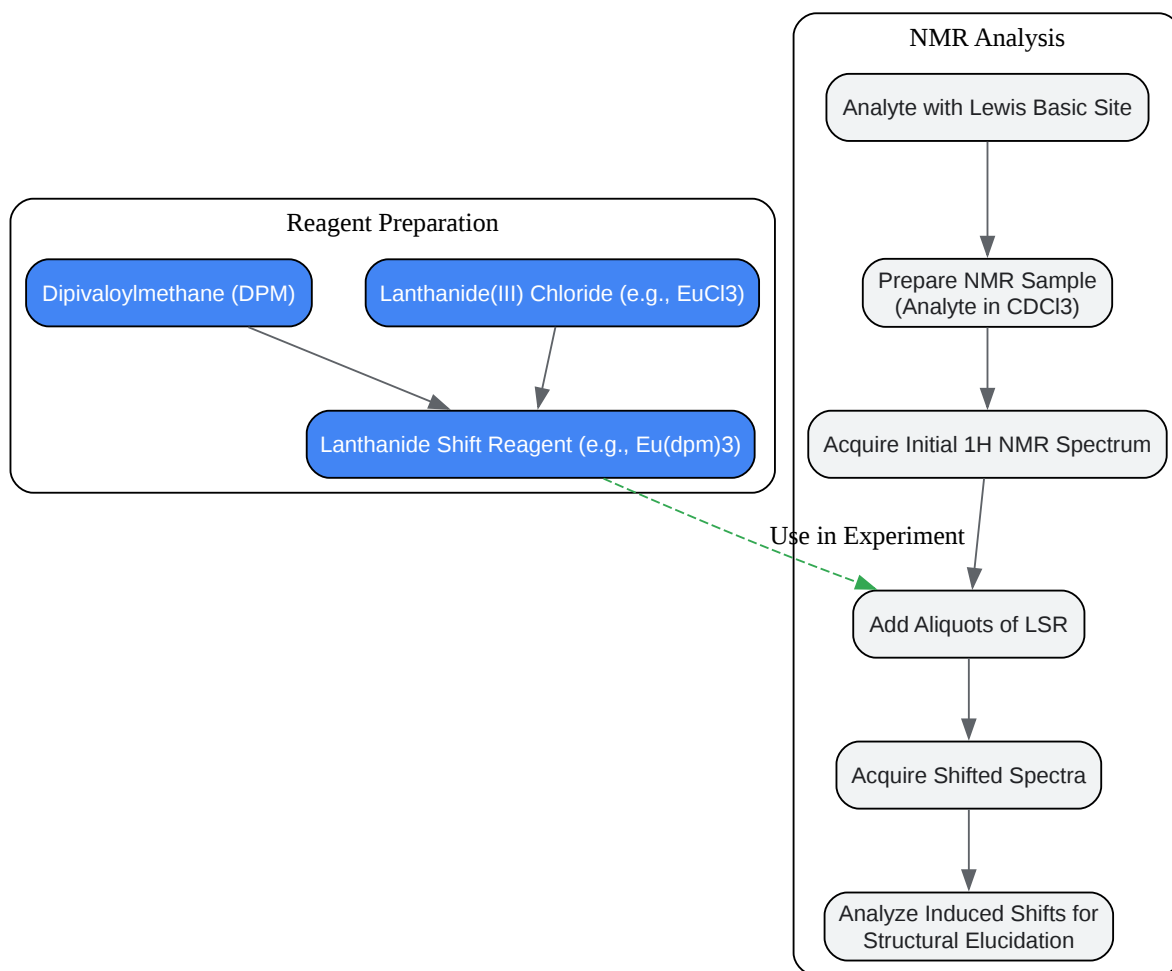
## Applications in Research and Development

**Dipivaloylmethane** primarily serves as a bidentate ligand in coordination chemistry, forming stable complexes with a wide range of metals, particularly lanthanides.

### Lanthanide Shift Reagents in NMR Spectroscopy

One of the most significant applications of **dipivaloylmethane** is in the preparation of lanthanide shift reagents (LSRs).<sup>[6][7]</sup> Complexes such as tris(dipivaloylmethanato)europium(III) ( $\text{Eu}(\text{dpm})_3$ ) and its praseodymium analog ( $\text{Pr}(\text{dpm})_3$ ) are used to induce large chemical shifts in the NMR spectra of organic molecules that possess Lewis basic sites (e.g., amines, alcohols, ketones).<sup>[6][7]</sup> This spreading of NMR signals simplifies complex, overlapping spectra, aiding in structural elucidation.<sup>[6]</sup>

The workflow for utilizing a **dipivaloylmethane**-based lanthanide shift reagent in NMR analysis is depicted below.



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**Caption:** Workflow for using a **dipivaloylmethane**-based lanthanide shift reagent.

## Precursor for Metal-Organic Frameworks (MOFs) and Catalysis

**Dipivaloylmethane** and its metal complexes also serve as precursors in the synthesis of advanced materials. They are used in metal-organic chemical vapor deposition (MOCVD) to create thin films of metal oxides.[8] Furthermore, they can be employed as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[9][10][11] The bulky nature of the pivaloyl groups can influence the porosity and catalytic activity of the resulting MOF.

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